molecular formula C22H38OSi2 B181703 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane CAS No. 198570-39-7

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane

Cat. No.: B181703
CAS No.: 198570-39-7
M. Wt: 374.7 g/mol
InChI Key: UWRFNCCYPBVADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is an organosilicon compound with the molecular formula C({22})H({38})OSi(_{2}) This compound features a disiloxane backbone with two norbornene groups attached via ethyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane typically involves the hydrosilylation of norbornene derivatives with disiloxane compounds. A common method includes the following steps:

    Hydrosilylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can undergo various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

    Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

    Substitution: Replacement of functional groups attached to the silicon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the silicon-hydrogen bonds.

    Substitution: Halogenating agents like chlorosilanes can be used to introduce different functional groups onto the silicon atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced polymeric materials and coatings due to its ability to form cross-linked networks.

    Organic Synthesis: Serves as a precursor for the preparation of other organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of silicone-based materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond of norbornene, forming a stable silicon-carbon bond. This process is crucial for the formation of cross-linked polymer networks in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound without the norbornene groups.

    1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of norbornene, used in similar hydrosilylation reactions.

    5-Norbornen-2-yl (ethyl)chlorodimethylsilane: A related compound with a chlorosilane functional group.

Uniqueness

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is unique due to the presence of norbornene groups, which provide additional reactivity and the ability to form cross-linked structures. This makes it particularly valuable in the synthesis of advanced materials with specific mechanical and thermal properties.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRFNCCYPBVADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404774
Record name 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198570-39-7
Record name 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.